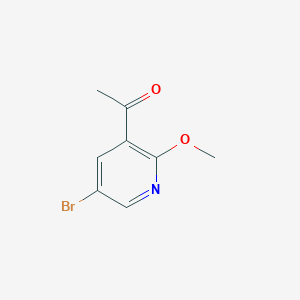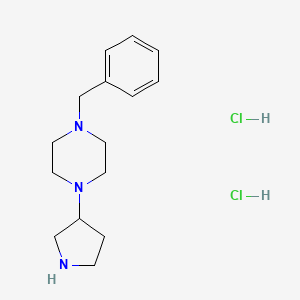
1-Benzyl-4-pyrrolidin-3-ylpiperazine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is a compound categorized as a piperazine . It has a linear formula of C15H25Cl2N3 . This compound is intended for research and forensic applications .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is represented by the linear formula C15H25Cl2N3 . The molecular weight of the compound is 318.3 g/mol.科学的研究の応用
Synthesis and Potential as an Anti-Thrombus Drug
1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride has been studied in the synthesis of analogs for pharmaceutical applications, specifically as an anti-thrombus drug. The method for synthesizing a target compound, which includes 1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride, has been outlined, indicating its potential in drug development (Huang Shanshan, 2003).
Role in Metabolism of Novel Antidepressants
The compound has been investigated in the context of its metabolic pathway in the human liver, particularly in the metabolism of Lu AA21004, a novel antidepressant. It was found to be oxidized into several metabolites, demonstrating its significance in the pharmacokinetics of antidepressant drugs (Mette G. Hvenegaard et al., 2012).
Anticonvulsant Properties
Research has explored its derivatives for potential anticonvulsant properties. A series of 1,3-substituted pyrrolidine-2,5-dione derivatives, related to 1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride, were synthesized and showed promising results in preliminary pharmacological screenings for anticonvulsant activity (Sabina Rybka et al., 2017).
Antiarrhythmic and Antihypertensive Effects
Some derivatives of the compound have shown antiarrhythmic and antihypertensive activities. These effects may be associated with their alpha-adrenolytic properties, highlighting the compound's potential in cardiovascular therapies (Barbara Malawska et al., 2002).
Antimicrobial Activity
1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride-related compounds have been synthesized and evaluated for their antimicrobial activities, showing variable and modest effects against certain bacteria and fungi (N. Patel et al., 2011).
作用機序
While the specific mechanism of action for 1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is not mentioned in the retrieved sources, it’s known that piperazine, a related compound, is a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Benzyl-4-(3-pyrrolidinyl)piperazine dihydrochloride involves the reaction of benzyl chloride with 3-pyrrolidinecarboxylic acid to form 1-benzyl-3-pyrrolidinecarboxylic acid. This intermediate is then reacted with piperazine to form 1-benzyl-4-(3-pyrrolidinyl)piperazine, which is subsequently converted to the dihydrochloride salt form.", "Starting Materials": [ "Benzyl chloride", "3-pyrrolidinecarboxylic acid", "Piperazine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzyl chloride is reacted with 3-pyrrolidinecarboxylic acid in the presence of a base such as sodium hydroxide to form 1-benzyl-3-pyrrolidinecarboxylic acid.", "Step 2: 1-benzyl-3-pyrrolidinecarboxylic acid is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 1-benzyl-4-(3-pyrrolidinyl)piperazine.", "Step 3: The resulting 1-benzyl-4-(3-pyrrolidinyl)piperazine is then converted to the dihydrochloride salt form by treatment with hydrochloric acid." ] } | |
CAS番号 |
1220038-32-3 |
分子式 |
C15H24ClN3 |
分子量 |
281.82 g/mol |
IUPAC名 |
1-benzyl-4-pyrrolidin-3-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C15H23N3.ClH/c1-2-4-14(5-3-1)13-17-8-10-18(11-9-17)15-6-7-16-12-15;/h1-5,15-16H,6-13H2;1H |
InChIキー |
YSNUMJSBMDAXGX-UHFFFAOYSA-N |
SMILES |
C1CNCC1N2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
正規SMILES |
C1CNCC1N2CCN(CC2)CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



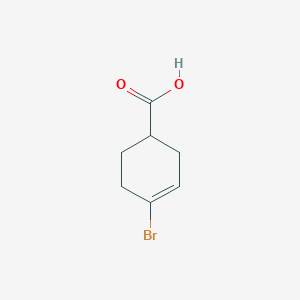
![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)
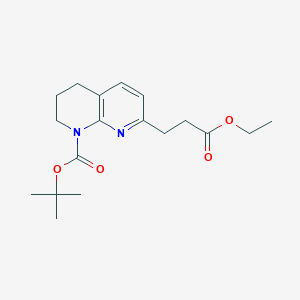
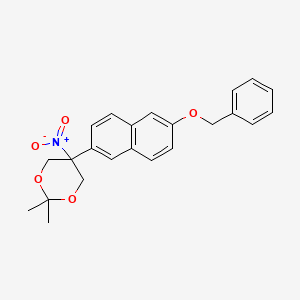
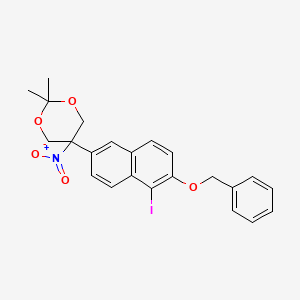

![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)
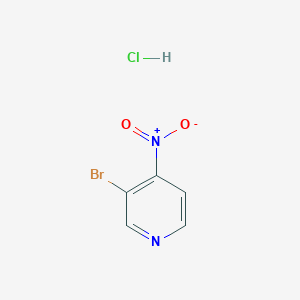
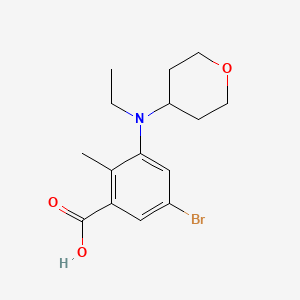
![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)

![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)
